Evidence Item 1: Comparative LogP Analysis Against Non-Methylated Analog
A direct comparison of predicted lipophilicity (LogP) shows a quantifiable difference between 4-(3,5-Dichlorophenyl)-3-methylbenzoic acid (CAS 1261907-19-0) and its non-methylated analog, 4-(3,5-dichlorophenyl)benzoic acid (CAS 190911-79-6). The target compound has a predicted LogP of 4.667 , which is 0.31 log units higher than the 4.3586 predicted for the non-methylated analog [1]. This difference is significant for predicting membrane permeability and solubility in biological and environmental systems.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.667 |
| Comparator Or Baseline | 4-(3,5-dichlorophenyl)benzoic acid (LogP 4.3586) |
| Quantified Difference | Δ LogP = +0.308 |
| Conditions | In silico prediction models (XLogP3 from vendor, MolBiC database). |
Why This Matters
This quantifiable difference in LogP directly informs selection for applications requiring specific lipophilicity windows, such as blood-brain barrier penetration studies or the design of membrane-permeable probes.
- [1] MolBiC Database. (n.d.). Compound Information for 3',5'-Dichloro-biphenyl-4-carboxylic acid (CID: CP0214041). Retrieved from molbic.idrblab.net View Source
